Acide 3-(4-méthyl-1,3-thiazol-2-yl)benzoïque

Vue d'ensemble

Description

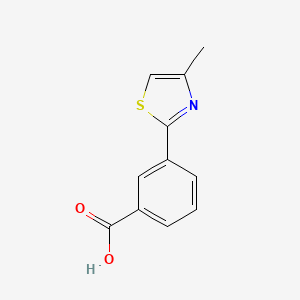

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is an organic compound that features a thiazole ring attached to a benzoic acid moiety Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

The compound exhibits significant biochemical properties that influence various cellular processes. It interacts with enzymes and proteins, impacting cell signaling pathways, gene expression, and cellular metabolism. Notably, thiazole derivatives have been reported to exhibit:

- Antimicrobial Activity : Effective against bacteria and fungi.

- Cytotoxic Effects : Induces cell death in cancer cell lines.

- Enzyme Inhibition : Inhibits microbial metabolic enzymes, enhancing antimicrobial effects.

The mechanism of action primarily involves binding to specific biomolecules, leading to enzyme inhibition or activation. The thiazole ring facilitates interactions through hydrogen bonding and hydrophobic interactions.

Chemistry

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound in organic synthesis.

Biology

In biological research, this compound has been explored for its potential antimicrobial and antifungal properties. Studies have demonstrated its efficacy against resistant strains of bacteria and fungi, highlighting its importance in developing new therapeutic agents.

Medicine

The compound has been investigated for its potential use in drug development. It shows promise as an inhibitor for specific enzymes or receptors involved in disease processes. Its cytotoxic effects on cancer cells suggest potential applications in cancer therapy.

Industry

In industrial applications, 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is utilized in the development of materials with specific properties, such as sensors or catalysts.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study highlighted the anticancer potential of thiazole derivatives, where 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid exhibited significant cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was particularly noted in MCF-7 breast cancer cells, demonstrating its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The results indicated that this compound exhibited potent activity against several strains of Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens . The compound's effectiveness against multidrug-resistant strains emphasizes its relevance in addressing contemporary challenges in infectious diseases .

Analyse Biochimique

Biochemical Properties

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity. The compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research.

Cellular Effects

The effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid may induce apoptosis or inhibit cell proliferation, thereby affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial metabolism, thereby exerting antimicrobial effects . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The compound’s effects on cellular function may also change with prolonged exposure, potentially leading to adaptive responses or resistance mechanisms in cells.

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid vary with different dosages. Low doses may exhibit therapeutic effects, while high doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylthiazole with a benzoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as phosphorus oxychloride or polyphosphoric acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the carboxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Mécanisme D'action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparaison Avec Des Composés Similaires

Thiazole: A basic scaffold found in many natural and synthetic compounds.

Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.

4-Methylthiazole: A simpler thiazole derivative with applications in flavor and fragrance industries.

Uniqueness: 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is unique due to the presence of both a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Activité Biologique

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

This compound acts as a significant biochemical agent, influencing various enzymatic and cellular processes. Thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid, have been shown to exhibit:

- Antimicrobial Activity : It has been investigated for its potential against various pathogens, including bacteria and fungi.

- Cytotoxic Effects : Research indicates that thiazole derivatives can induce cytotoxicity in tumor cell lines, suggesting a potential role in cancer therapy.

Cellular Effects

The compound's influence on cellular functions includes:

- Cell Signaling Pathways : It affects gene expression and cellular metabolism by modulating key signaling pathways.

- Enzyme Interaction : The compound can inhibit enzymes involved in microbial metabolism, enhancing its antimicrobial effects .

The mechanism of action for 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid involves:

- Binding to Biomolecules : The thiazole ring facilitates interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for microbial survival and proliferation .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study highlighted the anticancer potential of thiazole derivatives, where 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid was shown to exert significant cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was particularly noted in MCF-7 breast cancer cells, demonstrating its potential as a therapeutic agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The results indicated that 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid exhibited potent activity against several strains of Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens .

Propriétés

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENPEKCGWEERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188696 | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35195-86-9 | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035195869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.